Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine
Overview
Description
Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine is a compound that features a cyclopropyl group attached to a piperidine ring. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The cyclopropyl group imparts significant ring strain, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine typically involves the formation of the cyclopropyl group followed by its attachment to the piperidine ring. One common method for cyclopropane synthesis is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to generate the cyclopropyl group . This cyclopropyl group can then be introduced to the piperidine ring through various coupling reactions, such as palladium-catalyzed cross-coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds or carbenoid reagents. These methods are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the piperidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines .
Scientific Research Applications
Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The cyclopropyl group can enhance binding affinity and selectivity by imposing conformational constraints on the molecule. This can lead to modulation of receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with similar reactivity but lacking the piperidine ring.
Cyclopropylmethylamine: Contains a cyclopropyl group attached to a methylamine moiety.
Cyclopropylpiperidine: Similar structure but without the methyl group on the piperidine ring.
Uniqueness
Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine is unique due to the combination of the cyclopropyl group and the (S)-1-methyl-piperidin-3-yl moiety. This combination imparts distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
(3S)-N-cyclopropyl-1-methylpiperidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-6-2-3-9(7-11)10-8-4-5-8/h8-10H,2-7H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKZASBOVHULO-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237604 | |
Record name | 3-Piperidinamine, N-cyclopropyl-1-methyl-, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354000-40-0 | |
Record name | 3-Piperidinamine, N-cyclopropyl-1-methyl-, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354000-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinamine, N-cyclopropyl-1-methyl-, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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